molecular formula C6H3BrClN3 B125190 3-Bromo-8-chloroimidazo[1,2-A]pyrazine CAS No. 143591-61-1

3-Bromo-8-chloroimidazo[1,2-A]pyrazine

Katalognummer: B125190
CAS-Nummer: 143591-61-1
Molekulargewicht: 232.46 g/mol
InChI-Schlüssel: MCEGPQSPRNOFMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-8-chloroimidazo[1,2-A]pyrazine is a heterocyclic compound that contains both bromine and chlorine atoms. It is part of the imidazo[1,2-A]pyrazine family, known for their diverse applications in organic synthesis and medicinal chemistry. The compound has a molecular formula of C6H3BrClN3 and a molecular weight of 232.47 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine typically involves the reaction of 4,5-dichloroimidazole with 2-bromoacetone. This reaction is followed by a catalytic chlorination using copper(II) chloride in acetone . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the intermediate and final products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. The compound is typically produced in batch reactors under controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-8-chloroimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyrazines, which can be further utilized in organic synthesis and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

3-Bromo-8-chloroimidazo[1,2-A]pyrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Bromo-8-chloroimidazo[1,2-A]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biologische Aktivität

3-Bromo-8-chloroimidazo[1,2-A]pyrazine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of bromine and chlorine substituents, enhances its biological activity, making it a candidate for various therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, potential applications in drug development, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₃BrClN₃
  • Molecular Weight : 232.47 g/mol
  • CAS Number : 143591-61-1

The compound's structural features contribute to its reactivity and interaction with biological targets. The halogen substituents may enhance binding affinity and selectivity towards specific enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have shown that derivatives of imidazo[1,2-a]pyrazines can inhibit various kinases involved in cancer progression. Specifically, this compound has demonstrated inhibitory effects on the VirB11 ATPase of Helicobacter pylori, which is crucial for its virulence and associated with gastric cancers .
  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth, particularly against H. pylori, which is linked to several gastrointestinal diseases .
  • Enzyme Inhibition : this compound acts as a competitive inhibitor of ATP in biochemical assays, suggesting its role in modulating enzyme activity related to cellular processes .

The mechanism through which this compound exerts its biological effects involves:

  • Binding to Enzymes : The compound interacts with specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity. For example, it has been shown to bind effectively to the ATP binding site of the VirB11 ATPase .
  • Disruption of Cellular Pathways : By inhibiting key enzymes involved in cellular signaling pathways, this compound can interfere with processes such as cell proliferation and survival, which are critical in cancer development.

Research Findings

A summary of notable studies on the biological activity of this compound is presented below:

StudyFindingsReference
Sayer et al. (2015)Identified as a competitive inhibitor of ATP with an IC50 of 7 µM against VirB11 ATPase
BenchChem AnalysisExhibits antimicrobial and anticancer properties; serves as a building block for drug development
Smolecule ReportPotential candidate for drug development due to significant biological activities

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Inhibition of H. pylori :
    • A study demonstrated that this compound effectively inhibits the VirB11 ATPase, reducing the virulence of H. pylori and potentially lowering the risk of gastric cancer associated with this pathogen.
  • Cancer Cell Line Studies :
    • In vitro studies have shown that derivatives of imidazo[1,2-a]pyrazines exhibit cytotoxic effects on various cancer cell lines by targeting key signaling pathways involved in tumor growth.

Eigenschaften

IUPAC Name

3-bromo-8-chloroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-3-10-6-5(8)9-1-2-11(4)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEGPQSPRNOFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434938
Record name 3-BROMO-8-CHLOROIMIDAZO[1,2-A]PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143591-61-1
Record name 3-BROMO-8-CHLOROIMIDAZO[1,2-A]PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A cooled (0° C.) suspension of 8-chloroimidazo[1,2-a]pyrazine (18.6 g, 0.12 mol) and sodium acetate (29.8 g, 0.36 mol) in methanol (125 ml, pre-saturated with solid potassium bromide) was treated with bromine (6.5 ml, 0.13 mol) added dropwise over 5 min. After stirring for 10 min thin-layer chromatography indicated no starting material. Solid sodium sulphite (15.3 g, 0.12 mol) was then added to the slurry and stirring continued for 10 min. The mixture was then treated with saturated aqueous sodium hydrogencarbonate (650 ml) added in portions. This mixture was extracted with dichloromethane (2×350 ml). The organics were combined, dried over anhydrous magnesium sulphate, filtered and concentrated to afford 3-bromo-8-chloroimidazo[1,2-a]pyrazine as a cream-coloured solid: δH (400 MHz, CDCl3) 7.82 (1H, d, J 4.5), 7.83 (1H, s), 8.05 (1H, d, J 4.6). This solid was suspended in 1:1 dichloromethane/methanol (160 ml) and treated with solid sodium methoxide (9.8 g, 0.18 mol). The resulting mixture was then stirred at 40° C. for 2 h. The reaction was cooled, diluted with water (750 ml) then extracted with dichloromethane (600 ml). The organics were dried over anhydrous magnesium sulphate, filtered and concentrated to give 3-bromo-8-methoxyimidazo[1,2-a]pyrazine as a white solid (24.5 g, 89% over 2 steps): δH (360 MHz, DMSO) 4.06 (3H, s), 7.57 (1H, d, J 4.5), 7.81 (1H, s), 8.03 (1H, d, J 4.5).
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
15.3 g
Type
reactant
Reaction Step Three
Quantity
650 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 8-chloro-imidazo[1,2-a]pyrazine (1.53 g, 0.01 mol) in DCM (30 mL) is added N-bromosuccinimide (1.78 g, 0.01 mol) and the reaction is stirred at room temperature for 2 h. After this time the solution is washed with saturated aqueous solution of Na2CO3 (2×20 mL), dried (MgSO4), filtered and concentrated in vacuo to give 3-bromo-8-chloro-imidazo[1,2-a]pyrazine (2.11 g, 96%).
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-8-chloroimidazo[1,2-A]pyrazine
Reactant of Route 2
Reactant of Route 2
3-Bromo-8-chloroimidazo[1,2-A]pyrazine
Reactant of Route 3
3-Bromo-8-chloroimidazo[1,2-A]pyrazine
Reactant of Route 4
Reactant of Route 4
3-Bromo-8-chloroimidazo[1,2-A]pyrazine
Reactant of Route 5
3-Bromo-8-chloroimidazo[1,2-A]pyrazine
Reactant of Route 6
Reactant of Route 6
3-Bromo-8-chloroimidazo[1,2-A]pyrazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.